1-(4-(p-Tolyloxy)phenyl)ethanone

Description

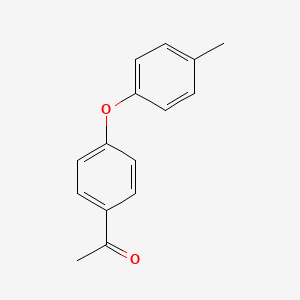

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-methylphenoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZWIMGCKKDNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71815-31-1 | |

| Record name | 1-(4-(4-METHYLPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 P Tolyloxy Phenyl Ethanone

Classical Reaction Pathways and Their Mechanistic Underpinnings

Classical syntheses rely on well-established, foundational reactions in organic chemistry. These methods, while sometimes requiring harsh conditions, are fundamental to the construction of the target molecule's core structure.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org In the context of 1-(4-(p-tolyloxy)phenyl)ethanone (B1638936), this reaction would typically involve the acylation of p-tolyloxybenzene, the diaryl ether precursor.

The reaction is performed by treating p-tolyloxybenzene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uk The mixture is often heated to facilitate the reaction. chemguide.co.uk

Mechanism:

The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). sigmaaldrich.comscribd.com

The electron-rich aromatic ring of p-tolyloxybenzene acts as a nucleophile, attacking the acylium ion. The ether and methyl groups are ortho-, para-directing. Due to steric hindrance from the bulky tolyloxy group, the acylation is highly favored at the 4'-position (the para position relative to the ether linkage on the unsubstituted ring). chemguide.co.uk

This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. scribd.com

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic attack, which prevents polyacylation. libretexts.org

| Reaction | Reactants | Catalyst | Key Features |

| Friedel-Crafts Acylation | p-Tolyloxybenzene, Acetyl Chloride/Anhydride | AlCl₃ | Electrophilic aromatic substitution; forms acylium ion intermediate; regioselectivity favors the para-position. sigmaaldrich.comchemguide.co.uk |

These strategies focus on creating the central aryl ether bond as the key synthetic step.

Ullmann Condensation: The classical Ullmann condensation involves the copper-promoted reaction between an aryl halide and an alcohol or phenol (B47542) to form an ether. wikipedia.orgorganic-chemistry.org To synthesize this compound, this would typically involve the coupling of 4-haloacetophenone (e.g., 4-bromoacetophenone or 4-iodoacetophenone) with p-cresol (B1678582) in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures. wikipedia.org A base is required to deprotonate the phenol.

Mechanism: The precise mechanism of the classical Ullmann reaction is complex, but it is generally believed to involve the formation of a copper(I) phenoxide species. This species then undergoes a reaction with the aryl halide, possibly through an oxidative addition-reductive elimination pathway, to form the diaryl ether and a copper(I) halide. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents like DMF or nitrobenzene (B124822) and temperatures exceeding 200°C. wikipedia.org

Mitsunobu Reaction: The Mitsunobu reaction provides a milder alternative for forming the ether linkage, converting a primary or secondary alcohol into various functional groups, including ethers, with inversion of stereochemistry where applicable. organic-chemistry.org For this synthesis, it would involve the reaction of 4-hydroxyacetophenone with p-cresol. However, the standard Mitsunobu reaction couples an alcohol with an acidic pronucleophile (pKa typically below 13-15). organic-chemistry.orgresearchgate.net Therefore, the more common application would be coupling an alcohol with a phenol. For the synthesis of a diaryl ether where both partners are phenols, the reaction is less common and would require careful selection of conditions to differentiate the reactivity of the two phenolic hydroxyl groups. A more plausible, though less direct, route would involve a precursor alcohol, such as 1-(4-hydroxyphenyl)ethanol, reacting with p-cresol.

Mechanism: The reaction is initiated by the formation of a phosphonium (B103445) intermediate between a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). organic-chemistry.org The alcohol's hydroxyl group attacks the activated phosphine, making it a good leaving group. The deprotonated nucleophile (phenoxide) then displaces the activated hydroxyl group to form the ether. organic-chemistry.org

| Reaction | Reactants | Reagents | Key Features |

| Ullmann Condensation | 4-Haloacetophenone, p-Cresol | Copper (or Cu salt), Base | Copper-promoted nucleophilic aromatic substitution; typically requires high temperatures. wikipedia.orgorganic-chemistry.org |

| Mitsunobu Reaction | 4-Hydroxyacetophenone, p-Cresol (or alcohol precursor) | PPh₃, DEAD or DIAD | Forms ether bond under mild conditions; proceeds with inversion of configuration at an alcohol stereocenter. organic-chemistry.orgresearchgate.net |

While modern catalytic cross-coupling is discussed below, classical approaches can also be viewed as a form of stepwise assembly. For instance, the Ullmann reaction is a copper-catalyzed cross-coupling reaction. wikipedia.org These foundational methods paved the way for the more refined catalytic systems used today, which offer greater efficiency, milder conditions, and broader functional group tolerance.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve high efficiency and selectivity under mild conditions. Palladium and copper are the most prominent metals used for the reactions relevant to the synthesis of this compound.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. youtube.comtcichemicals.com A plausible Suzuki strategy to build the backbone for this compound could involve:

Coupling of 4-(p-tolyloxy)phenylboronic acid with a reagent that can introduce the acetyl group.

Coupling of 4-acetylphenylboronic acid with a p-tolyloxy halide.

The reaction is catalyzed by a Pd(0) complex, often generated in situ, and requires a base to activate the boronic acid. youtube.com The reaction generally exhibits excellent functional group tolerance, making it suitable for complex molecules. tcichemicals.com

Sonogashira Coupling for Precursors: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org While not a direct route to the ether, it can be used to synthesize key precursors. For example, the coupling of 1-iodo-4-acetylbenzene with 1-ethynyl-4-methylbenzene would yield 1-(4-(p-tolylethynyl)phenyl)ethanone. rsc.orgamazonaws.com This alkyne could then, in principle, be converted to the target ether, although this subsequent transformation is non-trivial. A more common strategy is to use the Sonogashira reaction to build a carbon skeleton that is later modified. For instance, one could form an alkyne and then hydrate (B1144303) it to a ketone if the ether linkage is already present in one of the coupling partners.

| Reaction | Substrates | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Arylboronic acid & Aryl halide | Pd(0) catalyst, Base | Forms C-C bonds with high functional group tolerance under mild conditions. tcichemicals.com |

| Sonogashira Coupling | Terminal alkyne & Aryl halide | Pd(0) catalyst, Cu(I) co-catalyst, Base | Forms a C(sp)-C(sp²) bond; useful for synthesizing alkyne-containing precursors. wikipedia.orglibretexts.org |

Modern copper-catalyzed C-O coupling reactions are essentially improved versions of the classical Ullmann condensation. The use of specific ligands accelerates the reaction, allowing it to proceed under much milder conditions (sometimes even at room temperature) and with a much broader substrate scope. researchgate.net

This is arguably one of the most direct and efficient methods to synthesize this compound. The reaction couples 4-haloacetophenone with p-cresol using a catalytic amount of a copper(I) or copper(II) salt, a suitable ligand, and a base. organic-chemistry.orgorganic-chemistry.org

A variety of ligands have been developed to facilitate this transformation, including phenanthrolines, N,N-dimethyl glycine, β-diketones, and various N,N'-diaryldiamine ligands. researchgate.netnih.gov Some modern protocols have even been developed that are ligand-free, relying on the choice of base and solvent to promote the reaction. organic-chemistry.org For example, using CuI with lithium tert-butoxide as the base has been shown to be effective. organic-chemistry.org

Mechanism: The mechanism is thought to proceed via a Cu(I)/Cu(III) catalytic cycle. It involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether product and regenerates the active Cu(I) catalyst. nih.gov

| Method | Catalyst | Ligand (if any) | Base | Conditions |

| Ligand-Free Etherification | CuI | None | LiOt-Bu | Alcohol as solvent, elevated temp. organic-chemistry.org |

| Cu(II)-Catalyzed Etherification | Cu(OAc)₂ | 4-(dimethylamino)pyridine | Molecular Sieves | Oxygen atmosphere. organic-chemistry.orgnih.gov |

| Room-Temp Etherification | Cu(I) source | N1,N2-diarylbenzene-1,2-diamine | K₃PO₄ | Room temperature. researchgate.net |

Metal-Free Catalysis in Aryl Ether and Ketone Synthesis

In recent years, a significant shift towards metal-free catalytic systems has been observed in organic synthesis to mitigate the environmental and economic drawbacks associated with transition metals. For the synthesis of diaryl ethers and ketones, several metal-free approaches have been developed, which can be applied to the preparation of this compound.

One prominent metal-free method for aryl ether synthesis involves the use of diaryliodonium salts. These reagents can arylate phenols under mild, metal-free conditions, often in water, providing a green alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, the reaction of 4-hydroxyphenylethanone with a p-tolyldiazonium salt or a related p-tolylating agent in the presence of a suitable base could yield the target molecule.

Another avenue for metal-free ketone synthesis involves visible-light-induced aerobic oxidation of arylhydrazines to generate aryl radicals, which can then be used in subsequent bond-forming reactions. rsc.org While this method is more commonly applied to the synthesis of ketones from alkenes, the underlying principles of generating reactive aryl species without metals are highly relevant.

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations, including the synthesis of ketones from aldehydes and carboxylic acids under mild, metal-free conditions. kanazawa-u.ac.jp This approach could potentially be adapted for the synthesis of precursors to this compound.

Regioselective Synthesis and Isomer Control Strategies for this compound

The synthesis of this compound requires precise control over the regioselectivity of the ether linkage and the acylation reaction to obtain the desired para-substituted isomer. The formation of other isomers, such as ortho or meta-substituted products, can be a significant challenge.

The choice of starting materials is the most straightforward strategy to ensure regioselectivity. For example, using 4-hydroxyacetophenone and p-cresol as starting materials for a diaryl ether synthesis inherently sets the desired substitution pattern. Similarly, the Friedel-Crafts acylation of 4-phenoxytoluene would be expected to yield a mixture of isomers, with the major product depending on the directing effects of the phenoxy group and the methyl group. The phenoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Therefore, acylation could occur at multiple positions, necessitating careful optimization of reaction conditions or the use of protecting groups to achieve the desired regioselectivity.

The use of specific catalysts and reagents can also influence regioselectivity. For instance, in polyphosphoric acid (PPA)-mediated reactions, the concentration of P₂O₅ can be tuned to control the regioselectivity of intramolecular acylation reactions, a principle that could be extended to intermolecular processes. d-nb.info

The relative positioning of the ether and ketone functionalities in poly(ether ketone ketone) (PEKK) polymers is determined by the choice of isophthalic and terephthalic acid precursors, highlighting how monomer selection dictates isomerism in a related class of materials. mdpi.com This principle of precursor control is directly applicable to the synthesis of discrete molecules like this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include atom economy, solvent choice, and catalyst design.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. rsc.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. scranton.edunih.gov

For the synthesis of this compound, a convergent synthesis where the two key fragments, a p-tolyl unit and a 4-acetylphenyl unit, are joined in the final step is often more atom-economical than a linear synthesis involving multiple steps with the generation of stoichiometric byproducts. For example, a Williamson ether synthesis between the potassium salt of 4-hydroxyacetophenone and 4-chlorotoluene (B122035) would have a better atom economy than a multi-step sequence involving protection and deprotection steps.

The choice of reaction type significantly impacts atom economy. For instance, a direct C-H arylation approach, if feasible, would be highly atom-economical as it avoids the use of pre-functionalized starting materials.

| Reaction Type | Theoretical Atom Economy | Key Byproducts |

| Williamson Ether Synthesis | Moderate | Salt (e.g., KCl) |

| Ullmann Condensation | Low | Stoichiometric copper salts |

| Friedel-Crafts Acylation | Moderate | Stoichiometric Lewis acid, HCl |

| Addition Reactions | High | Minimal to none |

Solvent Minimization and Alternative Media (e.g., Ionic Liquids, Supercritical Fluids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Therefore, minimizing their use or replacing them with greener alternatives is a key goal of green chemistry.

For the synthesis of aryl ethers, reactions can sometimes be performed in neat alcohol or in high-boiling, non-polar solvents like toluene. organic-chemistry.org The use of ionic liquids (ILs) as reaction media has also been explored for various organic transformations. For example, the regioselective synthesis of tetrasubstituted pyrazoles has been successfully carried out in an ionic liquid/water mixture, which could be recycled. mdpi.com Such a system could potentially be adapted for the synthesis of this compound.

Solvent effects can also influence reaction rates and selectivity. In the synthesis of poly(aryl ether benzil)s, the choice of solvent was found to be crucial. acs.org

Catalyst Design for Sustainable Production

The development of recoverable and reusable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture by filtration, leading to simpler product purification and reduced waste.

For the synthesis of this compound, a solid-supported acid catalyst for a Friedel-Crafts acylation or a heterogeneous base for a Williamson ether synthesis would be preferable to their homogeneous counterparts. The design of catalysts that can operate under milder reaction conditions (lower temperature and pressure) also contributes to a more sustainable process by reducing energy consumption.

Metal-free catalysts, as discussed earlier, are inherently advantageous from a sustainability perspective as they avoid the use of potentially toxic and expensive heavy metals. rsc.orgkanazawa-u.ac.jpresearchgate.net

Synthetic Scale-Up Considerations and Process Chemistry for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Key considerations include the cost and availability of starting materials, the safety of the process, the efficiency of heat and mass transfer, and the ease of product isolation and purification.

For the synthesis of this compound, a process utilizing readily available and inexpensive starting materials such as p-cresol, 4-hydroxyacetophenone, or related commodity chemicals would be economically viable. The use of hazardous reagents, such as highly reactive organometallics or toxic solvents, should be avoided or minimized.

The choice of reactor is also critical. For exothermic reactions, such as Friedel-Crafts acylations, efficient heat removal is necessary to prevent runaway reactions. Continuous flow reactors can offer advantages over batch reactors in terms of safety, efficiency, and scalability.

A large-scale synthesis of a related compound, (4-(p-tolyloxy)phenyl)methanamine (B148088) hydrochloride, highlights some of the practical aspects of industrial production, including catalyst filtration and product isolation by precipitation and centrifugation. chemicalbook.com These techniques would be directly applicable to the production of this compound.

Advanced Spectroscopic and Structural Elucidation of 1 4 P Tolyloxy Phenyl Ethanone

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are indispensable for determining the exact molecular weight and for elucidating the fragmentation pathways of a molecule, which in turn confirms its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For 1-(4-(p-tolyloxy)phenyl)ethanone (B1638936) (C₁₅H₁₄O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a roadmap of how the molecule breaks apart upon ionization. For ketones and ethers, characteristic fragmentation patterns are expected. The primary fragmentation of aromatic ketones often involves the loss of the alkyl radical (in this case, a methyl radical from the acetyl group) to form a stable acylium ion. Cleavage of the ether bond is another likely fragmentation pathway.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Structure | Predicted m/z | Description |

| [C₁₅H₁₄O₂]⁺ | 226.10 | Molecular Ion |

| [C₁₄H₁₁O₂]⁺ | 211.07 | Loss of CH₃ radical from acetyl group |

| [C₇H₇O]⁺ | 107.05 | Cleavage of the ether bond (tolyloxy fragment) |

| [C₈H₇O]⁺ | 119.05 | Cleavage of the ether bond (acetylphenyl fragment) |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from tolyl group |

| [C₆H₅O]⁺ | 93.03 | Phenoxy fragment from further fragmentation |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides an additional dimension of separation to conventional mass spectrometry, allowing for the differentiation of isomers and conformers that would otherwise be indistinguishable.

For a molecule such as this compound, which possesses several rotatable bonds, a number of different spatial conformations can exist. The most significant of these arise from the rotation around the C-O-C ether linkage and the bond connecting the acetyl group to the phenyl ring. These rotations give rise to different three-dimensional structures, or conformers, which can have distinct chemical and physical properties.

In a typical IM-MS experiment, ions of the compound of interest are generated, often by electrospray ionization, and introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Compact conformers will experience fewer collisions with the buffer gas and thus travel faster than more extended conformers. This difference in drift time allows for their separation and the determination of their collision cross-section (CCS), a value that is related to the ion's size and shape.

While specific IM-MS data for this compound is not available, studies on other diaryl ethers and flexible molecules have demonstrated the capability of this technique to resolve different conformational states. For the title compound, one would expect to observe different CCS values corresponding to conformers with varying dihedral angles between the two aromatic rings. Computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with experimental IM-MS data to predict the structures of the different conformers and assign them to the observed mobility peaks.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the functional groups present and their chemical environment, making this method an invaluable tool for structural elucidation.

Characteristic Group Frequencies and Their Interpretation

The IR and Raman spectra of this compound would be expected to show a number of characteristic absorption and scattering bands corresponding to its constituent functional groups. Based on data from similar compounds like 4'-phenoxyacetophenone (B1582894) and other substituted acetophenones, the following key vibrational modes can be anticipated:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carbonyl (C=O) | Stretching | 1670-1690 | 1670-1690 |

| Aryl-Alkyl Ketone | C-C(=O)-C Bending | 580-620 | 580-620 |

| Diaryl Ether (C-O-C) | Asymmetric Stretching | 1230-1270 | 1230-1270 |

| Diaryl Ether (C-O-C) | Symmetric Stretching | 1020-1060 | 1020-1060 |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aromatic C=C | Ring Stretching | 1580-1600, 1450-1500 | 1580-1600, 1450-1500 |

| Methyl (CH₃) | Asymmetric Stretching | ~2960 | ~2960 |

| Methyl (CH₃) | Symmetric Stretching | ~2870 | ~2870 |

Conformational Analysis via Vibrational Spectroscopy

The flexibility of the diaryl ether linkage in this compound can lead to different conformers, which may be distinguishable by vibrational spectroscopy. While often subtle, changes in the dihedral angle between the two phenyl rings can lead to shifts in the frequencies and intensities of certain vibrational modes, particularly those involving the C-O-C bridge and the aromatic rings.

In cases where multiple conformers coexist in a sample, some spectral bands may appear broadened or as a collection of closely spaced peaks. By performing temperature-dependent spectroscopic studies, it may be possible to alter the equilibrium population of the conformers and observe corresponding changes in the spectrum.

Computational methods, such as DFT calculations, are instrumental in this type of analysis. By calculating the theoretical vibrational spectra for different stable conformers, a direct comparison with the experimental IR and Raman data can be made. This allows for the assignment of observed bands to specific conformers and can provide a semi-quantitative estimation of their relative abundance. Studies on similar flexible molecules have shown that this combined experimental and computational approach is highly effective in elucidating conformational preferences.

X-ray Crystallography and Single-Crystal Diffraction of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

While a crystal structure for the title compound is not publicly available, analysis of the structures of related compounds, such as other acetophenone (B1666503) derivatives, allows for a prediction of the key structural features. The analysis would yield precise bond lengths, bond angles, and torsion angles.

Expected Bond Lengths and Angles:

| Parameter | Expected Value |

| C=O bond length | ~1.22 Å |

| C-O ether bond lengths | ~1.40 Å |

| C-C aromatic bond lengths | ~1.39 Å |

| C-C acetyl bond length | ~1.51 Å |

| C-O-C ether bond angle | ~118-120° |

| C-C=O bond angle | ~120° |

Intermolecular Interactions and Crystal Packing Analysis

The way in which molecules of this compound arrange themselves in a crystal is determined by a network of intermolecular interactions. Given the functional groups present, several types of non-covalent interactions would be anticipated to play a role in the crystal packing:

C-H···O Hydrogen Bonds: The oxygen atom of the carbonyl group is a good hydrogen bond acceptor. Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors are likely to be a significant feature in the crystal packing, linking molecules together.

van der Waals Forces: These non-specific attractive and repulsive forces between all atoms will also play a crucial role in the dense packing of the molecules.

The analysis of the crystal packing would reveal how these different interactions work in concert to build the three-dimensional crystalline architecture. This understanding is crucial as the solid-state arrangement can influence physical properties such as melting point, solubility, and stability.

Chiroptical Spectroscopy (If Chiral Analogues or Interactions with Chiral Media are Relevant)

The relevance of chiroptical spectroscopy to this compound arises from the potential for atropisomerism in its ortho-substituted derivatives. researchgate.net When bulky substituents are introduced in the ortho positions of one or both aromatic rings, the rotational barrier around the aryl-oxygen bonds can be high enough to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers) that are non-superimposable mirror images of each other. researchgate.net The study of these chiral diaryl ethers is a burgeoning field, with applications in asymmetric catalysis and materials science. rsc.orgresearchgate.net

The absolute configuration of these atropisomeric diaryl ethers can be determined by comparing experimental chiroptical data with computational predictions. For instance, the stereochemical outcome of catalytic atroposelective syntheses of diaryl ethers has been successfully determined by comparing the experimental Circular Dichroism (CD) spectra with those calculated using quantum chemical methods. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An absorption band in a CD spectrum is known as a Cotton effect, which can be positive or negative. libretexts.org The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the molecule. In the case of atropisomeric diaryl ethers, the CD spectrum is highly sensitive to the spatial arrangement of the aromatic chromophores.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.org An ORD curve that shows a peak and a trough in the vicinity of a chromophore's absorption band is also referred to as a Cotton effect. libretexts.org Both CD and ORD are powerful tools for determining the absolute configuration of chiral molecules.

For some chiral diaryl esters, which are structurally related to the analogues of this compound, strong exciton-coupled Cotton effects have been observed in their CD spectra. nih.gov This phenomenon arises from the through-space interaction of the electronic transition dipoles of the aromatic chromophores. The sign of the exciton-coupled Cotton effect can be directly related to the chirality of the molecule. For example, dinaphthyl tartrates have been reported to exhibit exceptionally strong exciton (B1674681) Cotton effects. nih.gov

While specific chiroptical data for direct chiral analogues of this compound are not widely available in public literature, the table below provides representative data for a related chiral diaryl ester, illustrating the nature of the data obtained from such analyses.

| Compound | Solvent | λmax (nm) | Type of Transition | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Cotton Effect Sign |

| Di-1-naphthyl L-tartrate | Dichloromethane | ~230 | ¹Bₐ (exciton-coupled) | -228,000 (calculated amplitude A) | Negative |

Table 1: Representative Chiroptical Data for a Chiral Diaryl Ester. The data for Di-1-naphthyl L-tartrate is sourced from a study on the chiroptical properties of diaryl esters of tartaric acid and is presented here as an illustrative example for a related compound class. nih.gov The molar ellipticity is represented by the calculated amplitude (A) of the exciton-coupled Cotton effect.

Computational and Theoretical Investigations of 1 4 P Tolyloxy Phenyl Ethanone

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules with a favorable balance between computational cost and accuracy. For 1-(4-(p-Tolyloxy)phenyl)ethanone (B1638936), DFT calculations, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.

In this compound, the HOMO is typically localized on the electron-rich p-tolyloxy moiety, which can act as a π-electron donor. Conversely, the LUMO is expected to be centered on the acetylphenyl group, particularly the carbonyl function, which serves as an electron-withdrawing group. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are illustrative and would be obtained from DFT calculations.

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. This information is crucial for predicting its behavior in chemical reactions and its potential use in materials science.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, the MEP surface would show the most negative potential (red region) localized around the oxygen atom of the carbonyl group, highlighting its role as a primary site for electrophilic interactions. The ether oxygen atom would also exhibit a negative potential, albeit to a lesser extent. Positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic rings and the methyl group. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign vibrational bands.

For this compound, key predicted vibrational frequencies would include the C=O stretching of the ketone group, typically appearing as a strong band in the IR spectrum around 1680-1700 cm⁻¹. Other significant vibrations would be the C-O-C stretching of the ether linkage, and the C-H and C=C stretching modes of the aromatic rings.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | 1685 | Strong |

| Aromatic C=C Stretch | 1595, 1490 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1245 | Strong |

| Symmetric C-O-C Stretch | 1170 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2920-2980 | Medium |

Note: These frequencies are illustrative and would be calculated using DFT. They are typically scaled by an empirical factor to better match experimental values.

Conformational Analysis Through Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information for a single, optimized geometry, the flexibility of a molecule is also a critical aspect of its function and properties. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) map can be generated by systematically rotating the dihedral angles of the flexible bonds in this compound and calculating the corresponding energy at each point, often using less computationally demanding methods like molecular mechanics. The key flexible bonds in this molecule are the C-O bonds of the ether linkage.

The PES for rotation around the phenyl-O and tolyl-O bonds would reveal the most stable (low energy) conformers and the energy barriers between them. The lowest energy conformation is likely to be a non-planar, twisted structure to minimize steric hindrance between the two aromatic rings. The planarity of the molecule is disrupted by the steric repulsion between the ortho-hydrogens of the phenyl rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motion by solving Newton's equations of motion for the atoms in the system. An MD simulation of this compound, typically performed in a simulated solvent environment, can reveal its dynamic behavior, conformational flexibility, and interactions with its surroundings over time.

MD simulations would show the fluctuations of the dihedral angles of the ether linkage around their equilibrium values, confirming the conformational preferences observed in the PES scan. Furthermore, the simulations can provide insights into the solvation of the molecule and the time-averaged interactions between the solute and solvent molecules. This information is particularly valuable for understanding how the molecule behaves in a realistic chemical environment. The trajectory from an MD simulation can also be used to calculate various thermodynamic properties.

Reaction Mechanism Elucidation Using Quantum Chemical Methods

Quantum chemical methods are pivotal in understanding the intricate details of chemical reactions. For a molecule like this compound, these methods can map out the potential energy surface of its formation and subsequent transformations, identifying the most likely pathways.

The synthesis of diaryl ethers, such as this compound, often involves nucleophilic aromatic substitution or cross-coupling reactions, like the Ullmann condensation. nih.gov Computational chemistry allows for the localization of transition states (TS) for these reactions. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate.

For the Ullmann-type synthesis of this compound, which involves the coupling of an aryl halide and a phenol (B47542) in the presence of a catalyst, quantum chemical calculations can model the step-by-step mechanism. This includes the formation of the active catalyst, oxidative addition, ligand exchange, and reductive elimination. Each of these steps proceeds through a specific transition state.

Intrinsic Reaction Coordinate (IRC) calculations are then employed to confirm that the located transition state connects the reactants and products as expected. An IRC path traces the minimum energy path from the transition state down to the corresponding reactant and product, providing a detailed picture of the molecular geometry changes throughout the reaction.

Table 1: Illustrative Geometrical Parameters of a Generic Diaryl Ether Synthesis Transition State

| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |

| C-O bond (forming) | >3.0 | ~2.1 | ~1.4 |

| C-X bond (breaking) | ~1.9 | ~2.5 | >3.5 |

| Cu-O bond | ~1.8 | ~1.9 | - |

| Cu-X bond | - | ~2.2 | ~2.1 |

Note: This table presents hypothetical data for a copper-catalyzed Ullmann reaction to illustrate the changes in bond lengths during the formation of a diaryl ether linkage. Actual values would require specific calculations for this compound.

For instance, in the synthesis of this compound, computational models can predict the energy barriers for different potential pathways, helping to identify the most efficient synthetic route. The rate constants for these transformations can be estimated using transition state theory, which incorporates the calculated activation energies.

Table 2: Hypothetical Energetic Profile for a Key Transformation

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

Note: This table provides an illustrative energetic profile for a multi-step reaction. The values are not specific to this compound but demonstrate the type of data obtained from quantum chemical calculations.

Solvation Effects and Intermolecular Interactions Modeling

Chemical reactions are most often carried out in a solvent. The solvent can have a significant impact on the reaction mechanism and energetics. numberanalytics.com Computational models can account for these solvent effects through various solvation models. numberanalytics.comnumberanalytics.comwikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comacs.org These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. numberanalytics.comacs.org

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules around the solute. wikipedia.org This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for understanding the reaction in detail. For a molecule like this compound, which contains a polar carbonyl group, specific interactions with polar solvents could be significant.

The modeling of intermolecular interactions is also crucial for understanding the properties of the compound in the solid state, such as its crystal packing and melting point.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule. By comparing the predicted spectrum with the experimental one, the assignment of signals to specific atoms can be confirmed. For acetophenone (B1666503), a related structure, the methyl protons are typically observed around 2.6 ppm, while the aromatic protons appear between 7.4 and 8.0 ppm. studyraid.comrsc.org The carbonyl carbon in acetophenone has a characteristic ¹³C NMR resonance around 198 ppm. rsc.org

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound (Acetophenone)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (Methyl) | 2.50 | 2.62 |

| ¹H (Aromatic) | 7.46 - 7.96 | 7.47 - 7.97 |

| ¹³C (Carbonyl) | 197.0 | 198.1 |

| ¹³C (Methyl) | 26.6 | 26.5 |

| ¹³C (Aromatic) | 128.6 - 136.7 | 128.2 - 137.1 |

Note: Predicted data for acetophenone is illustrative and sourced from generic NMR prediction software. scribd.comscribd.com Experimental data is from a peer-reviewed publication. rsc.org These values provide a reference for what could be expected for this compound.

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. numberanalytics.com For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1685-1715 cm⁻¹ for aromatic ketones. lmu.edulibretexts.org The ether linkage (C-O-C) would also show characteristic stretching vibrations.

Table 4: Key Predicted IR Frequencies for a Diaryl Ether Ketone

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch (Ketone) | ~1690 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong |

| C-O-C Stretch (Ether) | ~1240 (asymmetric), ~1040 (symmetric) | Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Alkyl) | <3000 | Medium |

Note: These are typical frequency ranges for the functional groups present in this compound and are based on general IR spectroscopy principles for ketones and ethers. lmu.edulibretexts.org

Reactivity and Reaction Mechanisms of 1 4 P Tolyloxy Phenyl Ethanone

Reactions at the Ketone Functionality

The carbonyl group of the ketone is a primary site for a variety of chemical transformations due to its electrophilic carbon atom and the presence of acidic α-hydrogens on the methyl group.

The electrophilic carbon of the carbonyl group in 1-(4-(p-Tolyloxy)phenyl)ethanone (B1638936) is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of alcohols.

Hydride Reduction: Treatment with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), react with the ketone to produce tertiary alcohols. The carbanionic R-group of the Grignard reagent adds to the carbonyl carbon. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final alcohol product.

The Baeyer-Villiger oxidation converts ketones into esters through treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid to form an intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the migration of one of the substituent groups from the carbonyl carbon to the adjacent oxygen of the peroxide. wikipedia.org The migratory aptitude of different groups determines the regioselectivity of the reaction. The general order of migratory ability is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two potential migrating groups are the 4-(p-tolyloxy)phenyl group (an aryl group) and the methyl group. Based on the established migratory aptitude, the 4-(p-tolyloxy)phenyl group preferentially migrates over the methyl group. This results in the formation of 4-(p-tolyloxy)phenyl acetate.

The presence of α-hydrogens on the methyl group of this compound allows it to undergo base- or acid-catalyzed condensation reactions. In a base-catalyzed aldol (B89426) condensation, for instance, the ketone can form an enolate that can then react with an aldehyde or another ketone. magritek.com

Furthermore, the ketone can be converted into various derivatives through reactions with nitrogen-based nucleophiles. A key example is reductive amination, which transforms the ketone into an amine. This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. The resulting product from this compound is 1-(4-(p-tolyloxy)phenyl)ethanamine. sigmaaldrich.comnih.gov

Reactions Involving the Aryl Ether Linkage

The diaryl ether linkage in this compound is characterized by its significant stability and general lack of reactivity under many conditions.

Ethers can typically be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction mechanism depends on the structure of the ether; primary and secondary alkyl ethers usually undergo an Sₙ2 pathway, while tertiary, allylic, or benzylic ethers can proceed via an Sₙ1 mechanism. masterorganicchemistry.comlibretexts.org

However, diaryl ethers, such as the one present in this compound, are exceptionally resistant to cleavage by strong acids. libretexts.org The carbon-oxygen bonds have significant sp² character, making them stronger and less susceptible to nucleophilic attack. The formation of an unstable phenyl cation also disfavors an Sₙ1 pathway. youtube.com Therefore, cleavage of the ether bond in this molecule requires harsh reaction conditions that are not typically employed in standard organic synthesis.

Rearrangement reactions involving aryl ethers are not common. Well-known rearrangements like the Claisen rearrangement are specific to allyl aryl ethers. Other named reactions, such as the Fries rearrangement, apply to aryl esters rather than ethers. Cationic rearrangements are also unlikely for the stable diaryl ether moiety under normal conditions. msu.edu Consequently, there are no well-documented or characteristic rearrangement reactions for the diaryl ether portion of this compound.

Table of Mentioned Compounds

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its constituent groups and the nature of the attacking reagent. The molecule possesses two distinct phenyl rings, each with its own set of substituents that influence the regiochemical outcome of these reactions.

Regioselectivity and Directing Effects of Substituents

The position of substitution on the aromatic rings of this compound is not random; it is controlled by the directing effects of the existing substituents. The presence of a substituent on a benzene (B151609) ring affects both the rate of reaction and the orientation of the incoming electrophile or nucleophile. libretexts.org

Ring A (Acetophenone Moiety): This ring is substituted with an acetyl group (-COCH₃) and a para-tolyloxy group (-O-Ar).

Acetyl Group (-COCH₃): This is a deactivating group due to its electron-withdrawing nature. It withdraws electron density from the ring, making it less reactive than benzene towards electrophilic attack. libretexts.org By destabilizing the positively charged carbocation intermediates (arenium ions) at the ortho and para positions through resonance, it directs incoming electrophiles primarily to the meta position. libretexts.org

p-Tolyloxy Group (-O-Ar): The ether oxygen is a strongly activating group. Its lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate. This effect is strongest at the ortho and para positions. Although the oxygen is also electronegative (inductive effect), the resonance effect is dominant in directing substitution.

In an electrophilic aromatic substitution reaction, the powerful activating and ortho, para-directing effect of the tolyloxy group will generally override the deactivating, meta-directing effect of the acetyl group. Since the para position is already occupied by the acetyl group, electrophilic attack is most likely to occur at the positions ortho to the ether linkage (C3 and C5).

Ring B (Tolyl Moiety): This ring is substituted with a methyl group (-CH₃) and an aryloxy group (-O-Ar).

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects. youtube.com

Aryloxy Group (-O-Ar): As on Ring A, this ether linkage is an activating, ortho, para-director.

On this ring, both substituents direct incoming electrophiles to the ortho and para positions. The para position relative to the ether linkage is occupied by the methyl group. Therefore, electrophilic substitution is favored at the positions ortho to the ether linkage (C2' and C6') and ortho to the methyl group (C3' and C5'). The specific outcome would depend on the steric hindrance imposed by the attacking electrophile.

For nucleophilic aromatic substitution (SₙAr), the requirements are reversed. These reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The acetyl group on Ring A makes this ring more susceptible to SₙAr than Ring B, particularly if a suitable leaving group were present at the ortho or para position relative to the acetyl group. youtube.com

| Ring | Substituent | Electronic Effect | Directing Effect (Electrophilic) |

| A | Acetyl (-COCH₃) | Electron-withdrawing, Deactivating | Meta |

| A | p-Tolyloxy (-O-Ar) | Electron-donating, Activating | Ortho, Para |

| B | Methyl (-CH₃) | Electron-donating, Activating | Ortho, Para |

| B | Aryloxy (-O-Ar) | Electron-donating, Activating | Ortho, Para |

Catalytic Activation of Aromatic C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions. ethz.ch This approach often utilizes transition metal catalysts to transform a relatively inert C-H bond into a more reactive C-M (metal) bond, which can then be further functionalized. ethz.chnih.gov

In the context of this compound, the carbonyl oxygen of the acetyl group can act as a directing group in C-H activation reactions. Using catalysts such as ruthenium(II), palladium(II), or rhodium(III), the catalyst can coordinate to the carbonyl oxygen, positioning the metal center in proximity to the ortho C-H bonds on Ring A. springernature.com This leads to the formation of a metallacyclic intermediate, which then facilitates the selective functionalization at one of the ortho positions (C3 or C5). springernature.com

Potential mechanisms for this activation can include:

Oxidative Addition: Where the metal center inserts directly into the C-H bond.

Concerted Metalation-Deprotonation (CMD): Where the C-H bond is broken with the assistance of a base or an anionic ligand.

This directed C-H activation allows for the introduction of a variety of functional groups, such as alkyl, aryl, or heteroatom-containing moieties, with high regioselectivity that might be difficult to achieve through classical electrophilic substitution. thieme-connect.de

Photochemical and Radical Reactions of this compound

The presence of the acetophenone (B1666503) chromophore imparts significant photochemical reactivity to this compound. Aromatic ketones are known to undergo a variety of photochemical transformations upon absorption of ultraviolet light. msu.edu

Photoinduced Electron Transfer Processes

According to the first law of photochemistry, light must be absorbed for a photochemical reaction to occur. msu.edu The acetyl-substituted phenyl ring in this compound can absorb UV light, promoting the molecule to an electronically excited state (e.g., a singlet state, S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).

This excited state is a potent oxidant and can participate in photoinduced electron transfer (PET) reactions. In a process known as reductive quenching, the excited ketone can be reduced by accepting an electron from a suitable donor. nih.gov Given the structure of the molecule, an intramolecular electron transfer is possible, where the electron-rich p-tolyloxy moiety could serve as the electron donor to the excited acetophenone acceptor. This would generate a charge-separated species, specifically a radical cation on the tolyloxy ring and a radical anion on the acetophenone ring.

Alternatively, in the presence of external reagents, the excited ketone can engage in intermolecular electron transfer. For example, it could oxidize a substrate or be reduced by a sacrificial electron donor. nih.gov The efficiency of these processes is determined by the quantum yield, which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. msu.edu

Radical Formation and Reactivity

Excited ketones can undergo characteristic radical reactions. The most common primary photochemical process for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. msu.edu For this compound, this could potentially lead to the formation of a 4-(p-tolyloxy)benzoyl radical and a methyl radical.

Another significant photochemical reaction involving excited ketones is hydrogen abstraction. The triplet state of the ketone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and another radical derived from the hydrogen donor.

Furthermore, the interaction of the excited ketone with other species can lead to radical formation. For instance, in the presence of alkenes, the excited ketone can undergo the Paterno-Büchi reaction, a [2+2] photocycloaddition that proceeds through a 1,4-biradical intermediate to form an oxetane. msu.edu The reaction of photochemically generated species like the superoxide (B77818) anion radical (O₂•⁻) with quinone-like structures can also lead to the formation of new radical species, a pathway that could be relevant for potential degradation products of this compound under specific environmental conditions. nih.gov

Derivatization and Analogue Synthesis of 1 4 P Tolyloxy Phenyl Ethanone

Synthetic Strategies for Structural Diversification of the 1-(4-(p-Tolyloxy)phenyl)ethanone (B1638936) Core

The structural diversification of the this compound core can be approached through several established synthetic methodologies. The primary strategy for creating a variety of analogues involves the modification of the diaryl ether linkage, which can be achieved through cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are powerful tools in this regard. wikipedia.orgwikipedia.org

The Ullmann condensation provides a classic method for the formation of diaryl ethers. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base at elevated temperatures. For the synthesis of this compound analogues, one could vary either the phenolic or the aryl halide partner. For instance, substituting p-cresol (B1678582) with other substituted phenols would lead to a variety of analogues with different substitution patterns on one of the aromatic rings. Similarly, using different substituted 4-haloacetophenones would introduce diversity on the other ring. Modern Ullmann-type reactions can often be carried out under milder conditions using soluble copper catalysts and various ligands. wikipedia.orgarkat-usa.orgmdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloroacetophenone | p-Cresol | CuI | K2CO3 | Pyridine | 150-200 | Moderate | wikipedia.org |

| 4-Bromoacetophenone | Guaiacol | CuI/L-proline | K2CO3 | DMSO | 90-120 | Good | organic-chemistry.org |

| 4-Iodoacetophenone | 4-Methoxyphenol | Cu(OAc)2 | Cs2CO3 | Toluene | 110 | High | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing an alternative route to diaryl ethers. wikipedia.orgorganic-chemistry.orgnih.gov This reaction generally offers milder conditions and a broader substrate scope compared to the classical Ullmann condensation. The use of various phosphine (B1218219) ligands is crucial for the success of these couplings, allowing for the formation of diaryl ethers from a wide range of aryl halides and phenols. wikipedia.org

Another key point for structural diversification is the chemical manipulation of the acetyl group. The Willgerodt-Kindler reaction , for example, can be employed to convert the acetyl group into a thioamide, which can then be further hydrolyzed to a carboxylic acid or other derivatives. researchgate.netresearchgate.net This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. researchgate.net This transformation effectively relocates the carbonyl functionality to the terminal carbon of the side chain, opening up new avenues for derivatization.

Targeted Modifications for Modulated Reactivity and Interactivity

Targeted modifications of the this compound structure can be strategically employed to modulate its chemical reactivity and intermolecular interactions. These modifications can be directed at either the aromatic rings or the acetyl group.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic rings. The directing effects of the existing substituents (the tolyloxy group and the acetyl group) will govern the position of the incoming electrophile. The tolyloxy group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. This interplay of electronic effects allows for a degree of regiochemical control during synthesis. For instance, nitration would likely lead to substitution on the phenyl ring bearing the acetyl group, at a position meta to the acetyl group and ortho to the tolyloxy group.

Modification of the acetyl group can significantly alter the molecule's reactivity. For example, alpha-halogenation of the acetyl group would introduce a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Reduction of the ketone to a secondary alcohol would provide a site for esterification or etherification, leading to a different class of analogues.

Synthesis of Prodrugs and Pre-functionalized Analogues (Focus on Synthetic Strategy, not Efficacy)

The ketone functionality of this compound is a suitable anchor for the synthesis of prodrugs and pre-functionalized analogues. Prodrug strategies are often employed to modify the physicochemical properties of a molecule, such as solubility or stability. nih.govnih.gov

A common strategy for creating prodrugs of ketones involves the formation of oximes . wikipedia.org Reaction of this compound with hydroxylamine (B1172632) or its derivatives would yield the corresponding oxime. The polarity and reactivity of the molecule can be further tuned by modifying the oxime's hydroxyl group, for instance, by esterification.

Another approach is the synthesis of ester-type prodrugs by first reducing the ketone to an alcohol, followed by esterification. nih.gov The resulting ester can be designed to be cleaved in vivo by esterases, releasing the active alcoholic form. The choice of the ester promoiety can be used to control the rate of hydrolysis and other properties.

Pre-functionalized analogues can be synthesized to facilitate further chemical modifications. For example, the synthesis of a derivative containing a terminal alkyne or azide (B81097) group would enable its use in "click chemistry" reactions, allowing for the efficient and specific conjugation to other molecules. rsc.org

Combinatorial and High-Throughput Synthesis of this compound Derivatives

The principles of combinatorial chemistry and high-throughput synthesis can be applied to generate large libraries of this compound derivatives for screening purposes. bldpharm.comnih.gov The synthetic strategies outlined in section 6.1, particularly the Ullmann condensation and Buchwald-Hartwig C-O coupling, are well-suited for a combinatorial approach.

A library of diaryl ether ketones could be generated by reacting a set of substituted 4-haloacetophenones with a diverse collection of phenols in a parallel synthesis format. The use of automated liquid handling systems and microplate-based reaction formats would enable the rapid production of a large number of unique compounds.

| Building Block Set A (Aryl Halides) | Building Block Set B (Phenols) | Coupling Method | Resulting Library |

| 4-Fluoroacetophenone | p-Cresol | Ullmann Condensation | Library of 1-(4-(aryloxy)phenyl)ethanones with varied substituents on the phenol-derived ring. |

| 4-Chloro-3-nitroacetophenone | 3-Methoxyphenol | Buchwald-Hartwig Coupling | Library of 1-(4-(aryloxy)phenyl)ethanones with varied substituents on both aromatic rings. |

| 4-Bromoacetophenone | 4-Ethylphenol | Copper-catalyzed Coupling | Diverse library of diaryl ether ketones. |

Similarly, a library could be constructed by starting with the this compound core and performing a variety of reactions on the acetyl group in a parallel fashion. For example, a set of different aldehydes could be used in aldol (B89426) condensation reactions to generate a library of chalcone-like derivatives. High-throughput purification and characterization techniques, such as mass spectrometry and NMR spectroscopy, would be essential for the quality control of the resulting library. nih.gov

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. wikipedia.orgresearchgate.netresearchgate.netnih.gov For this compound, isotopic labels can be incorporated at several positions to study various chemical and biological processes.

Deuterium labeling (²H) of the methyl group of the acetyl moiety can be achieved by treating the ketone with a deuterated base in a suitable solvent. This would allow for the study of reactions involving the enolate form of the ketone.

Carbon-13 labeling (¹³C) can be introduced at the carbonyl carbon or the methyl carbon of the acetyl group. This can be accomplished by using a ¹³C-labeled acetylating agent (e.g., [¹³C]-acetyl chloride) in a Friedel-Crafts acylation of the diaryl ether precursor. ¹³C labeling is particularly useful for NMR-based mechanistic studies.

Oxygen-18 labeling (¹⁸O) of the ether oxygen can be achieved by using an ¹⁸O-labeled phenol in the diaryl ether synthesis. This would be valuable for studying the mechanism of the C-O bond formation and cleavage reactions.

These isotopically labeled analogues of this compound would serve as invaluable tools for detailed mechanistic investigations, providing insights into reaction pathways and the interactions of these molecules in biological systems. acs.org

Structure Activity Relationship Sar Studies of 1 4 P Tolyloxy Phenyl Ethanone Analogues Non Clinical Focus

Methodologies for SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)

The investigation of SAR for analogues of 1-(4-(p-tolyloxy)phenyl)ethanone (B1638936) would typically employ a range of computational and experimental techniques. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this analysis. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. hama-univ.edu.sy For analogues of this compound, a 2D-QSAR study would involve correlating physicochemical descriptors (e.g., lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters)) of various substituents on the phenyl rings with their observed biological effects. A hypothetical QSAR equation might take the form:

log(1/C) = k1logP + k2σ + k3*Es + constant

Where C is the concentration required for a specific biological effect, and k1, k2, and k3 are coefficients determined by regression analysis. Such models are valuable for predicting the activity of unsynthesized analogues. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional properties of the molecules. nih.govnih.gov In a 3D-QSAR study of this compound analogues, the molecules would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated. frontiersin.org The resulting contour maps would highlight regions where modifications to the structure are likely to enhance or diminish biological activity. For instance, a CoMFA map might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. frontiersin.org These techniques provide a visual and quantitative guide for designing more potent compounds. nih.gov

Influence of Structural Modifications on In Vitro Biological Target Interaction

The interaction of this compound analogues with biological targets can be profoundly influenced by even minor structural changes. nih.gov These interactions are typically assessed through in vitro assays using isolated proteins or purified enzymes.

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. For a hypothetical series of this compound analogues, these studies would measure the concentration of each compound required to displace a known radiolabeled ligand from the receptor. The results, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), provide a direct measure of binding affinity.

Structural modifications that could be investigated include:

Substitution on the p-tolyl ring: Introducing electron-donating or electron-withdrawing groups could alter the electronic distribution of the ether oxygen and influence hydrogen bonding or other interactions with the receptor.

Alterations to the acetyl group: Modifying the acetyl moiety to other functional groups (e.g., carboxyl, amide) could probe for additional binding interactions within the active site.

Positional isomerization: Moving the tolyloxy group to the meta or ortho position on the phenyl ethanone (B97240) ring would significantly alter the molecule's shape and could drastically affect receptor binding.

A hypothetical data table for receptor binding affinity is presented below:

| Compound ID | R1 (on tolyl ring) | R2 (on phenylethanone ring) | Ki (nM) |

| 1 | H | H | 150 |

| 2 | 4'-Cl | H | 85 |

| 3 | 4'-OCH3 | H | 210 |

| 4 | H | 3'-F | 120 |

| 5 | H | 3'-NH2 | 350 |

This data is hypothetical and for illustrative purposes only.

If the biological activity of this compound analogues is due to enzyme inhibition, in vitro enzyme assays are essential. nih.gov For example, if these compounds were investigated as inhibitors of an enzyme like cyclooxygenase (COX), their ability to inhibit the conversion of a substrate to a product would be measured. researchgate.net

Key structural modifications and their potential impact on enzyme inhibition include:

The diaryl ether linkage: This flexible linkage allows the two aromatic rings to adopt various conformations to fit into the enzyme's active site. The nature of the substituents on the rings can influence this preferred conformation.

The acetyl group: This group could act as a key hydrogen bond acceptor or occupy a specific pocket within the enzyme's active site.

A hypothetical enzyme inhibition data table is shown below:

| Compound ID | Modification | IC50 (µM) for Enzyme X |

| 1 | Parent Compound | 12.5 |

| 6 | Replacement of ether with thioether | 25.8 |

| 7 | Replacement of acetyl with cyano | > 100 |

| 8 | Addition of 3'-OH to phenylethanone | 8.2 |

| 9 | Addition of 2'-Me to tolyl ring | 15.1 |

This data is hypothetical and for illustrative purposes only.

Computational SAR Modeling and Prediction for Novel Analogue Design

Computational modeling plays a pivotal role in modern drug discovery by enabling the prediction of biological activity and guiding the design of novel analogues before their synthesis. nih.gov For the this compound scaffold, molecular docking simulations could be employed to predict the binding modes of various analogues within a target protein's active site. These simulations would provide insights into the key amino acid residues involved in binding and suggest modifications to improve these interactions.

For instance, docking studies might reveal a hydrophobic pocket in the target that could be better filled by introducing a larger alkyl group on the tolyl ring. Similarly, if a polar residue is nearby, introducing a hydrogen bond donor or acceptor at a specific position on the phenylethanone ring could be predicted to enhance binding affinity. researchgate.net These computational predictions help prioritize which novel analogues to synthesize and test, thereby accelerating the drug discovery process.

Fragment-Based Approaches Centered on the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. taylorandfrancis.com The this compound scaffold itself can be considered as being composed of several fragments: the p-cresol (B1678582) fragment, the phenyl ether linkage, and the 4-acetylphenyl fragment.

In an FBDD approach, these individual fragments or similar small molecules could be screened for binding to a target protein using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net Once a fragment hit is identified, it can be "grown" by adding functional groups to improve its affinity and selectivity. nih.gov Alternatively, two different fragments binding to adjacent sites on the protein can be "linked" together to create a more potent molecule. researchgate.net The this compound scaffold could serve as a starting point for such fragment elaboration, where each part of the molecule is systematically optimized to maximize interactions with the target. nih.gov

Relationship Between Physicochemical Descriptors and Biological Activity (Excluding Direct Properties)

The biological activity of a compound is not solely dependent on its direct interaction with a target but is also influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. hama-univ.edu.sy For analogues of this compound, key physicochemical descriptors that would be correlated with biological activity include:

Lipophilicity (logP/logD): This parameter affects a compound's ability to cross cell membranes. A balance is often required; while high lipophilicity can improve membrane permeability, it can also lead to increased metabolic breakdown and reduced aqueous solubility.